4-(3-Thienyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group. The oxazolidine ring is a five-membered ring containing nitrogen and oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Thienyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction proceeds under mild conditions and provides a convenient route to the oxazolidine-2,5-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
4-(3-Thienyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Thienyl)oxazolidine-2,5-dione involves its interaction with molecular targets through its oxazolidine and thienyl groups. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another heterocyclic compound with a similar structure but containing a sulfur atom in place of the oxygen in the oxazolidine ring.
Oxazolidine-2,4-dione: Similar to 4-(3-Thienyl)oxazolidine-2,5-dione but lacks the thienyl group.
Uniqueness
This compound is unique due to the presence of both the oxazolidine ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C7H5NO3S |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4-thiophen-3-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-1-2-12-3-4/h1-3,5H,(H,8,10) |
InChI Key |
FGZGYLAISBQXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.